Ac-Asp(OtBu)-OH
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Overview
Description
Acetyl-L-aspartic acid tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH, is a modified amino acid derivative used extensively in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp(OtBu)-OH typically involves the protection of the aspartic acid side chain carboxyl group with a tert-butyl ester. The process begins with the acetylation of the amino group of aspartic acid, followed by the esterification of the side chain carboxyl group using tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ac-Asp(OtBu)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Deprotection: The acetyl group can be removed under specific conditions to expose the free amino group.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Acidic conditions (e.g., hydrochloric acid) or enzymatic methods.
Coupling Reactions: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are commonly used.
Major Products Formed
Hydrolysis: Aspartic acid and tert-butyl alcohol.
Deprotection: Free amino group aspartic acid derivative.
Coupling Reactions: Peptides with aspartic acid residues.
Scientific Research Applications
Ac-Asp(OtBu)-OH is widely used in various scientific research fields:
Chemistry: It is a key intermediate in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of peptide libraries for drug discovery and development
Mechanism of Action
The mechanism of action of Ac-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (acetyl and tert-butyl ester) prevent side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. The acetyl group protects the amino group, while the tert-butyl ester protects the carboxyl group, both of which can be selectively removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Ac-Glu(OtBu)-OH: Similar structure with glutamic acid instead of aspartic acid.
Ac-Asn-OH: Similar structure but without the tert-butyl ester group.
Ac-Gln-OH: Similar structure but with glutamine instead of aspartic acid.
Uniqueness
Ac-Asp(OtBu)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The tert-butyl ester group offers protection to the side chain carboxyl group, which is not present in some similar compounds, making it particularly useful in solid-phase peptide synthesis .
Properties
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPTCBHHPHSEA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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